![molecular formula C11H20ClN3O2 B1379241 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1803606-52-1](/img/structure/B1379241.png)
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
説明
The compound “3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” is a derivative of 1,3,7-triazaspiro[4.4]nonane-2,4-dione . It is a type of spiro compound, which are characterized by their unique structure where two rings share a single atom .
Synthesis Analysis
The synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives has been developed . This method is based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct . An active diene component can be generated using the tetrabromoxylene/NaI system, the 1,3-diphenylisobenzofuran/BF3 system, or substituted cyclones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[4.4]nonane-2,4-dione core . Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the Diels–Alder reaction . This reaction involves a diene and a dienophile, which react to form a cyclic compound . In this case, the dienophile is spiro[4.4]nona-2,7-diene-1,6-dione .科学的研究の応用
Spiro Heterocyclization in Organic Synthesis
One significant application of diazaspiro compounds relates to their role in spiro heterocyclization reactions. For instance, Silaichev et al. (2013) demonstrated that 4,5-diaroyl-1-aryl-1H-pyrrole-2,3-diones react with ethyl 3-amino-3-phenylprop-2-enoate to yield spiro compounds, showcasing the utility of these molecules in synthesizing structurally complex and diverse heterocycles. The crystalline and molecular structures of such compounds were determined through X-ray analysis, illustrating their potential in organic synthesis and materials science (Silaichev et al., 2013).
Solid-Phase Synthesis of Oligonucleotides
Another application involves the synthesis of oligonucleotides. Leisvuori et al. (2008) found that 1,6-dioxaspiro[4.4]nonane-2,7-dione reacts readily with alcohols in the presence of DBU, enabling the anchoring to aminoalkylated resins. This process facilitates the solid-phase synthesis of oligonucleotides with base-sensitive biodegradable phosphate protection, highlighting its importance in biochemical applications and drug discovery (Leisvuori et al., 2008).
Crystal Structure and Hydrogen Bonding
The study of crystal structures and hydrogen bonding patterns of diazaspiro compounds provides insights into their chemical behavior and potential applications in designing new materials. Shivachev et al. (2006) analyzed the crystal structure of a related compound, revealing how molecules are held together by a combination of hydrogen bonds and N—H⋯π interactions. Such studies are crucial for understanding the molecular architecture and designing compounds with desired physical and chemical properties (Shivachev et al., 2006).
Multicomponent Reactions in Organic Synthesis
Multicomponent reactions represent a cornerstone in organic synthesis, offering efficient routes to complex molecules. Soleimani et al. (2013) developed a four-component reaction that efficiently prepares diazaspiro[4.4]nonane-2,6-dione derivatives, showcasing the versatility of these compounds in synthetic organic chemistry. This method underscores the adaptability of diazaspiro compounds in creating structurally diverse molecules through high atom economy processes (Soleimani et al., 2013).
特性
IUPAC Name |
3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.ClH/c12-7-3-4-8-14-9(15)11(13-10(14)16)5-1-2-6-11;/h1-8,12H2,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOUSUCESQIECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride | |
CAS RN |
1803606-52-1 | |
| Record name | 3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



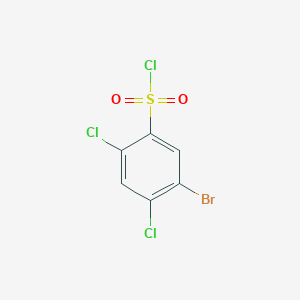


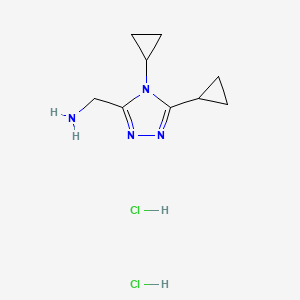
![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)
![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

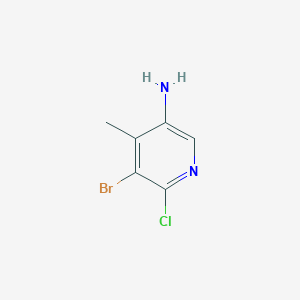

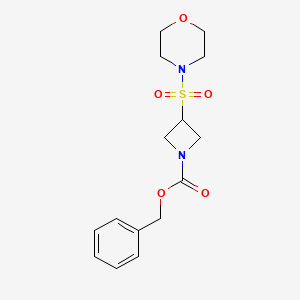
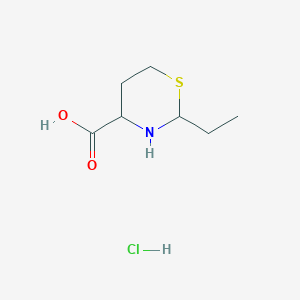

![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)